molecular formula C8H14Cl2N2S B1396953 N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride CAS No. 1332529-49-3

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1396953
CAS No.: 1332529-49-3
M. Wt: 241.18 g/mol
InChI Key: IYKOCPPZEROMTF-UHFFFAOYSA-N
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Description

“N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1332529-49-3 . It has a molecular weight of 241.18 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H . This indicates that the compound contains a thiazole ring (a heterocyclic compound containing both sulfur and nitrogen in the ring) attached to a cyclopropane ring via a methyl group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI key is IYKOCPPZEROMTF-UHFFFAOYSA-N .

Scientific Research Applications

Neurobiological Studies and Antidepressant Actions

Recent neurobiological studies on antidepressants with structural similarities to tricyclic antidepressant agents have revealed critical insights into the neurobiology of mood, anxiety, and emotional regulation. These investigations, focusing on compounds like tianeptine, have uncovered the dynamic interplay between various neurotransmitter systems and emphasized the importance of structural and functional plasticity in brain regions associated with emotional learning. This line of research suggests a broader understanding of antidepressant actions, extending beyond the monoaminergic hypothesis and highlighting the role of neuroplasticity (McEwen & Olié, 2005).

Metabotropic Glutamate Receptor Antagonists in Neurodegeneration and Pain Management

The study of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, such as MPEP and MTEP, has provided valuable insights into their potential utility in treating neurodegeneration, addiction, anxiety, and pain management. This research highlights the selective inhibition of mGluR5 over other subtypes and underscores the importance of these compounds in exploring physiological and pathophysiological functions within the central nervous system (Lea & Faden, 2006).

Thiazolidinediones: Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolidinediones (TZDs) have emerged as a significant class of compounds with a wide range of biological activities. Research into TZDs has led to the development of novel antimicrobial, anticancer, and antidiabetic agents. These studies provide a comprehensive overview of the structural modifications and therapeutic potential of TZDs, offering new directions for drug discovery and development (Singh et al., 2022).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively researched for their potential in creating new pharmaceuticals with reduced side effects. These compounds have been explored for their antioxidant, analgesic, anti-inflammatory, and antitumor properties. The review of patented thiazole derivatives underscores their importance in medicinal chemistry and highlights the ongoing need for innovative drugs based on the thiazole scaffold (Leoni et al., 2014).

AMPA Receptor Agonists in Depression Treatment

The exploration of AMPA receptor agonists for the treatment of depression signals a promising direction for developing novel antidepressants. These studies align with the growing interest in fast-acting therapeutic options for depression, emphasizing the potential of AMPA agonists to offer rapid and effective relief for patients with fewer side effects compared to current treatments (Yang et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Thiazole derivatives are found in many biologically active compounds and can exhibit a wide range of biological activities .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKOCPPZEROMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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